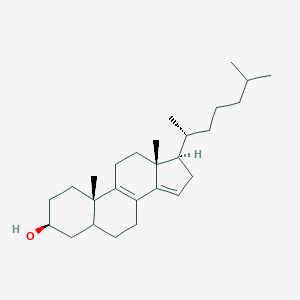

Cholesta-8,14-dien-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cholesta-8,14-dien-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C27H44O and its molecular weight is 384.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Provitamins - Dehydrocholesterols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical and Biological Significance

Sterol Biosynthesis

Cholesta-8,14-dien-3-ol is an important intermediate in the biosynthesis of ergosterol and cholesterol. Ergosterol is a crucial component of fungal cell membranes, while cholesterol is essential for animal cell membranes. The compound plays a pivotal role in maintaining membrane integrity and fluidity in both fungi and animals.

Enzymatic Interactions

Research indicates that this compound interacts with various enzymes involved in sterol metabolism. For instance, it is acted upon by cytochrome P450 enzymes such as sterol 14alpha-demethylase (CYP51), which catalyzes the hydroxylation and demethylation processes necessary for converting this sterol into more biologically active forms.

Pharmaceutical Applications

Antifungal Drug Development

Due to its role in ergosterol biosynthesis, this compound is being investigated as a potential target for antifungal drugs. Compounds structurally related to this compound have shown promising antifungal activity against various fungal strains while maintaining low toxicity to human cells. This makes it a candidate for developing new antifungal agents that specifically target fungal infections without affecting human cells.

Research Tool in Steroid Metabolism

The compound serves as an important research tool for studying sterol metabolism pathways. Its unique structural features allow researchers to investigate how sterols influence cellular processes and membrane dynamics .

Industrial Applications

This compound is utilized in the production of steroidal pharmaceuticals and serves as a precursor for various industrial chemicals. Its ability to undergo multiple chemical transformations makes it valuable in synthesizing complex steroidal compounds.

Multicomponent Synthesis

A study reported the synthesis of several analogs of this compound using Ugi condensation reactions. These analogs were evaluated for their biological activity on selected eukaryotic cells and demonstrated promising antifungal and cytotoxic effects.

Sterol-C4-Methyl Oxidase Deficiency

A case study highlighted the biochemical characterization of a young male with sterol-C4-methyl oxidase deficiency. This condition resulted in disrupted cholesterol synthesis pathways and associated clinical symptoms such as psoriasiform dermatitis and developmental delay. The study noted elevations of Cholesta-8,14-dien-3β-ol in brain cortex tissue from affected individuals .

Propiedades

Número CAS |

17608-73-0 |

|---|---|

Fórmula molecular |

C27H44O |

Peso molecular |

384.6 g/mol |

Nombre IUPAC |

(3S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-21,23,28H,6-11,13-17H2,1-5H3/t19-,20?,21+,23-,26+,27-/m1/s1 |

Clave InChI |

AWBZPJQUWZBRII-BJHTWKIPSA-N |

SMILES |

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

Sinónimos |

cholesta-8,14-dien-3-ol cholesta-8,14-dien-3beta-ol cholesta-8,14-diene-3-beta-ol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.